molecular formula C7H4F5N B15249243 3-(Difluoromethyl)-2-(trifluoromethyl)pyridine

3-(Difluoromethyl)-2-(trifluoromethyl)pyridine

Cat. No.: B15249243
M. Wt: 197.10 g/mol
InChI Key: BXMRLMZZMZMRAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)-2-(trifluoromethyl)pyridine is a fluorinated organic compound that has garnered significant interest in various fields of research and industry. The presence of both difluoromethyl and trifluoromethyl groups in its structure imparts unique chemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of pyridines using oxazino pyridine intermediates . This process can be achieved through a radical process by using oxazino pyridine intermediates, which are easily accessed from pyridines . The selectivity can be readily switched to para by in situ transformation of the oxazino pyridines to pyridinium salts upon acid treatment .

Industrial Production Methods

Industrial production methods for 3-(Difluoromethyl)-2-(trifluoromethyl)pyridine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the compound enhances its lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins more effectively . The compound can modulate various biochemical pathways, leading to its observed effects in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(Difluoromethyl)-2-(trifluoromethyl)pyridine lies in the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity, metabolic stability, and reactivity. These properties make it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C7H4F5N

Molecular Weight

197.10 g/mol

IUPAC Name

3-(difluoromethyl)-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4F5N/c8-6(9)4-2-1-3-13-5(4)7(10,11)12/h1-3,6H

InChI Key

BXMRLMZZMZMRAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.